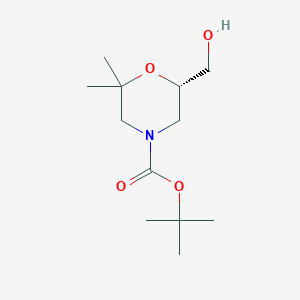(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS No.: 1400589-80-1
Cat. No.: VC5424527
Molecular Formula: C12H23NO4
Molecular Weight: 245.319
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1400589-80-1 |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.319 |
| IUPAC Name | tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
| Standard InChI Key | KKFSVQAEKAPAJT-VIFPVBQESA-N |
| SMILES | CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted with:
-
A tert-butyl carbamate group at the 4-position, enhancing lipophilicity and steric protection.
-
Hydroxymethyl and dimethyl groups at the 2- and 6-positions, contributing to hydrogen-bonding capacity and stereochemical specificity .
The (S)-configuration at the 6-position is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
| SMILES | CC1(CN(CC@@HCO)C(=O)OC(C)(C)C)C | |
| InChIKey | KKFSVQAEKAPAJT-SECBINFHSA-N | |
| logP | 0.94 | |
| Polar Surface Area | 59 Ų |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Ring Formation: Condensation of tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions.
-
Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride or catalytic hydrogenation .
Example Protocol:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Formaldehyde, KCO, THF, 0°C | 75% | 90% |
| 2 | NaBH, MeOH, rt | 85% | 95% |
Industrial production employs continuous-flow reactors to optimize yield (≥90%) and minimize byproducts.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a key building block in synthesizing arginase inhibitors, which modulate tumor microenvironments by altering L-arginine metabolism. A 2023 study demonstrated its utility in developing inhibitors with IC values < 100 nM against human arginase I.
Cosmetic Formulations
In dermatology, it enhances skin hydration and rheological properties in creams. A Box-Behnken design study (2024) optimized a formulation containing 2% (w/w) of the compound, achieving a 30% improvement in moisture retention compared to controls .
Specialty Materials
Its stability and low peroxide formation risk make it a solvent in polymer synthesis, particularly for polyurethane foams requiring controlled porosity .
Biological Activity and Mechanism
Enzyme Inhibition
The hydroxymethyl group forms hydrogen bonds with catalytic residues in arginase, while the tert-butyl group enhances membrane permeability. Comparative studies show 5–10× higher potency for the (S)-enantiomer over the (R)-form in enzyme assays.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |
| H315 (Skin irritation) | Wear gloves and lab coat. |
| H319 (Eye irritation) | Use safety goggles. |
Storage at 4°C under inert atmosphere (N) is recommended to prevent degradation .
Comparison with Analogues
| Compound | logP | Bioactivity (IC) | Key Difference |
|---|---|---|---|
| (R)-Enantiomer (1416444-68-2) | 1.39 | 450 nM (Arginase I) | Reduced stereoselectivity |
| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (879403-42-6) | 1.02 | 220 nM (Arginase I) | Amino group enhances binding |
The (S)-enantiomer’s hydroxymethyl group improves hydrogen bonding, while dimethyl substituents reduce metabolic oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume